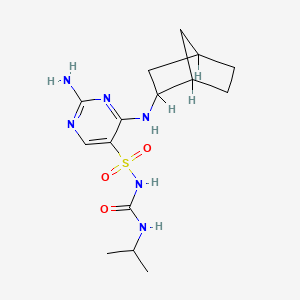
Chlorhydrate d'ambroxol
Vue d'ensemble
Description
Mucoangin, également connu sous le nom de chlorhydrate d'ambroxol, est un métabolite de la bromhexine. Il est largement reconnu pour ses propriétés mucocinétiques (amélioration du transport des mucosités) et sécrétolytiques (liquéfie les sécrétions). Mucoangin stimule les cellules séreuses des glandes de la membrane muqueuse des bronches, augmentant la teneur en sécrétion muqueuse. Cela conduit à la dépolymérisation et à la scission des fibres mucoprotéiques et mucopolysaccharidiques, réduisant la viscosité du mucus et facilitant son expectoration .
In Vivo
Ambroxol hydrochloride has been used in animal studies to investigate its effects on the respiratory system. In one study, rats were treated with ambroxol hydrochloride and then exposed to a hypertonic saline solution. The results showed that the treatment was able to reduce the viscosity of the mucus in the airways, as well as reduce the inflammatory response in the lungs.
In Vitro
In vitro studies have also been conducted to investigate the effects of ambroxol hydrochloride on the respiratory system. In one study, human bronchial epithelial cells were treated with ambroxol hydrochloride, and the results showed that the treatment was able to reduce the expression of pro-inflammatory cytokines, as well as reduce the production of mucus.
Mécanisme D'action
Mucoangin exerts its effects by stimulating the synthesis and release of surfactant by type II pneumocytes. Surfactants act as anti-glue factors by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents. Additionally, Mucoangin inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which helps in reducing mucus viscosity and improving mucociliary transport .
Similar Compounds:
Bromhexine: The parent compound of Mucoangin, also used as a mucolytic agent.
N-acetylcysteine: Another mucolytic agent used in the treatment of respiratory conditions.
Carbocisteine: A mucolytic agent that reduces the viscosity of mucus.
Comparison: Mucoangin is unique in its dual action of mucokinetic and secretolytic properties, which makes it highly effective in improving mucus transport and reducing its viscosity. Unlike other mucolytic agents, Mucoangin also exhibits anti-inflammatory and antioxidant properties, making it a versatile compound in the treatment of respiratory diseases .
Activité Biologique
Ambroxol hydrochloride has been shown to have a number of biological activities. It has been shown to reduce the production of pro-inflammatory cytokines, reduce the viscosity of mucus, and reduce the inflammatory response in the lungs. It has also been shown to increase the activity of mucinase, which helps to break down mucus.
Biochemical and Physiological Effects
Ambroxol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of glycoproteins, which help to reduce the viscosity of mucus. It has also been shown to reduce the production of pro-inflammatory cytokines, and reduce the inflammatory response in the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ambroxol hydrochloride in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a relatively inexpensive and easy to use compound. It is also relatively safe to use, as it has been used in clinical practice for many years. The main limitation is that the exact mechanism of action is still unclear, so the effects of the compound on the respiratory system are not fully understood.
Orientations Futures
The use of ambroxol hydrochloride in laboratory experiments has a number of potential future directions. These include further investigations into the mechanism of action of the compound, as well as studies into its effects on other respiratory diseases such as asthma and COPD. Additionally, further research could be conducted into the potential use of ambroxol hydrochloride as a therapeutic agent for the treatment of respiratory tract infections. Further research could also be conducted into the potential use of ambroxol hydrochloride as an adjuvant therapy for the treatment of cancer. Finally, further research could be conducted into the potential use of ambroxol hydrochloride as an anti-inflammatory agent for the treatment of inflammatory diseases.
Applications De Recherche Scientifique
Mucoangin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying mucolytic agents and their mechanisms.
Biology: Investigated for its effects on mucus secretion and transport in respiratory diseases.
Medicine: Widely used in the treatment of respiratory conditions such as chronic bronchitis, asthma, and chronic obstructive pulmonary disease (COPD).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ambroxol Hydrochloride interacts with various enzymes and proteins in the body. It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug . The formation of its metabolite, 3,5-dibromo-2-aminobenzoic acid (DBABA), requires NADPH and the involvement of CYP3A4 .
Cellular Effects
Ambroxol Hydrochloride has significant effects on various types of cells and cellular processes. It promotes secretion of surfactant and airway fluid, enhances ciliary movement, and normalizes airway mucosa . It also has been reported to have rhinovirus infection inhibition and perioperative lung protection effects .
Molecular Mechanism
The molecular mechanism of Ambroxol Hydrochloride involves its interactions with biomolecules and changes in gene expression. Molecular modelling analyses show that Ambroxol Hydrochloride and its metabolites have LUMO-HOMO energy differences, indicating their kinetic inertness .
Temporal Effects in Laboratory Settings
The effects of Ambroxol Hydrochloride change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ambroxol Hydrochloride vary with different dosages in animal models. Specific threshold effects, as well as toxic or adverse effects at high doses, have been observed .
Metabolic Pathways
Ambroxol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors like NADPH .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Mucoangin est synthétisé par un processus en plusieurs étapes à partir de la bromhexine. Le produit final, le chlorhydrate d'ambroxol, est obtenu par une série d'étapes de purification .
Méthodes de production industrielle : La production industrielle de Mucoangin implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le processus comprend la bromation du composé précurseur, suivie d'une amination et d'une purification ultérieure pour obtenir le produit final. La production est réalisée conformément aux Bonnes Pratiques de Fabrication (BPF) pour garantir la qualité et la sécurité du composé .
Analyse Des Réactions Chimiques
Types de réactions : Mucoangin subit plusieurs types de réactions chimiques, notamment :
Oxydation : Mucoangin peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.
Substitution : Les atomes d'halogène dans Mucoangin peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium et divers acides peuvent faciliter les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites de l'ambroxol, qui conservent les propriétés mucolytiques du composé parent .
4. Applications de la recherche scientifique
Mucoangin a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les agents mucolytiques et leurs mécanismes.
Biologie : Étudié pour ses effets sur la sécrétion et le transport des mucosités dans les maladies respiratoires.
Médecine : Largement utilisé dans le traitement des affections respiratoires telles que la bronchite chronique, l'asthme et la maladie pulmonaire obstructive chronique (MPOC).
5. Mécanisme d'action
Mucoangin exerce ses effets en stimulant la synthèse et la libération de surfactant par les pneumocytes de type II. Les surfactants agissent comme des facteurs anti-adhésifs en réduisant l'adhésion du mucus à la paroi bronchique, améliorant son transport et offrant une protection contre l'infection et les agents irritants. De plus, Mucoangin inhibe l'activation de la guanylate cyclase soluble dépendante de l'oxyde nitrique, ce qui contribue à réduire la viscosité du mucus et à améliorer le transport mucociliaire .
Composés similaires :
Bromhexine : Le composé parent de Mucoangin, également utilisé comme agent mucolytique.
N-acétylcystéine : Un autre agent mucolytique utilisé dans le traitement des affections respiratoires.
Carbocysteine : Un agent mucolytique qui réduit la viscosité du mucus.
Comparaison : Mucoangin est unique par son double action mucocinétique et sécrétolytique, ce qui le rend très efficace pour améliorer le transport du mucus et réduire sa viscosité. Contrairement aux autres agents mucolytiques, Mucoangin présente également des propriétés anti-inflammatoires et antioxydantes, ce qui en fait un composé polyvalent dans le traitement des maladies respiratoires .
Propriétés
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambroxol Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)

![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)

![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)



![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)

![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)
![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
